
Pyridine hydrofluoride
Overview
Description
Pyridine hydrofluoride (CAS: 62778-11-4), also known as Olah’s reagent or pyridinium poly(hydrogen fluoride), is a 1:1 adduct of pyridine (C₅H₅N) and hydrogen fluoride (HF), typically containing ~70% HF and ~30% pyridine by weight . It is a viscous, hygroscopic liquid with moderate volatility, widely used in organic synthesis as a fluorinating agent, desilylation reagent, and catalyst. Its pyridine component mitigates the extreme corrosiveness and volatility of pure HF, enhancing handling safety while retaining reactivity . Key applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine hydrofluoride is synthesized by introducing anhydrous hydrogen fluoride into a pyridine solution at low temperatures, typically around -78°C, until the hydrogen fluoride content reaches approximately 70% . This process ensures the formation of a stable complex.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful handling of hydrogen fluoride due to its highly corrosive nature. The reaction is conducted in specialized equipment designed to withstand the corrosive effects of hydrogen fluoride.
Chemical Reactions Analysis
Fluorination of Aziridines
Pyridine hydrofluoride enables regioselective and stereospecific ring-opening of cis-2-amidoaziridines and cis-2-cyanoaziridines. Key outcomes include:
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Stereospecificity : Reaction with cis-2-amidoaziridines produces exclusively threo-β-fluoro-α-amino acid amides, while cis-2-cyanoaziridines yield mixtures of threo- and erythro-2-amino-3-fluoronitriles (57:43 ratio) .
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Downstream Applications : Acidic hydrolysis or alcoholysis of these intermediates generates β-fluoro-α-amino acids/esters in high yields, valuable for pharmaceutical synthesis .
Iodofluorination of Alkenes and Alkynes
When combined with iodine pentoxide (IF₅), this compound generates reactive “IF” species for:
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Regioselective Iodofluorination : Alkenes undergo regioselective addition to form vicinal iodofluorides (e.g., product 18 ) .
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Terminal Alkyne Reactions : Improved yields of iodofluoroalkenes compared to traditional methods, though challenges persist with by-product formation in terminal alkyne reactions .
Hydrofluorination of Alkynes
Gold-catalyzed hydrofluorination using HF-pyridine derivatives shows:
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Regioselectivity : Terminal alkynes convert to (Z)-fluoroalkenes with >99% selectivity under optimized conditions (DMPU/HF + Au catalyst) .
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Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., esters) and internal alkynes, though higher catalyst loadings are required for internal substrates .
Entry | Substrate | Product | Yield (%) | Selectivity (Z:E) |
---|---|---|---|---|
1 | Terminal alkyne | (Z)-fluoroalkene | 99 | >99:1 |
2 | Internal alkyne | (Z)-fluoroalkene | 85 | 92:8 |
Conversion of Alcohols to Alkyl Fluorides
This compound efficiently converts secondary and tertiary alcohols to alkyl fluorides via SN1/SN2 mechanisms. Applications include:
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β-Fluoroamine Synthesis : Reaction with amino alcohols yields β-fluoroamines, intermediates in bioactive molecule synthesis .
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Gem-Difluoride Preparation : Collaborates with nitrosonium tetrafluoroborate to fluorinate ketoximes .
Comparison with Alternative HF Complexes
This compound’s limitations in metal-catalyzed reactions (due to pyridine’s strong coordination) are addressed by newer reagents like DMPU/HF:
Scientific Research Applications
Organic Synthesis
Pyridine hydrofluoride is widely utilized in organic chemistry for the synthesis of fluorinated compounds. Notable applications include:
- Fluorination of Alcohols : Converts secondary and tertiary alcohols into their corresponding alkyl fluorides.
- Synthesis of Beta-Fluoroamines : Reacts with amino alcohols to produce beta-fluoroamines, which are important intermediates in pharmaceuticals.
- Fluorination of Acetylenes : Used for the selective fluorination of acetylenes, enhancing their reactivity in subsequent reactions.
- Preparation of Gem-Difluorides : In conjunction with nitrosonium tetrafluoroborate, it facilitates the conversion of ketoximes to gem-difluorides.
Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in developing fluorinated drugs. The incorporation of fluorine can improve metabolic stability and bioavailability, making these compounds more effective as therapeutics. For instance:
- Fluorinated Antiviral Agents : Used in synthesizing antiviral compounds that exhibit enhanced potency and reduced toxicity.
- Anticancer Drugs : Fluorinated derivatives have shown promise in targeting cancer cells more effectively due to altered pharmacokinetic properties.
Industrial Applications
The compound is also employed in the production of specialized materials:
- Fluorinated Polymers : Used to create polymers with superior thermal stability and chemical resistance, suitable for various industrial applications.
- Agrochemicals : Involved in synthesizing agrochemicals that require specific fluorinated structures for efficacy.
Case Study 1: Synthesis of Fluorinated Antiviral Agents
Research demonstrated that using this compound in the synthesis of a novel antiviral compound resulted in increased efficacy against viral strains resistant to existing therapies. The introduction of fluorine atoms was crucial for enhancing binding affinity to viral targets.
Case Study 2: Development of Fluorinated Polymers
An industrial application involved using this compound to synthesize a new class of fluorinated polymers that exhibited remarkable resistance to high temperatures and harsh chemicals. This innovation has led to advancements in materials used in aerospace and automotive industries.
Mechanism of Action
The mechanism by which pyridine hydrofluoride exerts its effects involves the transfer of fluorine atoms to target molecules. The hydrogen fluoride component acts as a source of fluorine, while the pyridine component stabilizes the complex and facilitates the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being fluorinated .
Comparison with Similar Compounds
Pyridine hydrofluoride belongs to a broader class of fluorinating agents and HF-containing complexes. Below is a comparative analysis of its properties, applications, and safety relative to analogous compounds.
Hydrogen Fluoride (HF)
Triethylamine Tris(Hydrogen Fluoride) (NEt₃·3HF)
Buffered Oxide Etchant (BOE)
PyFluor (2-Pyridinesulfonyl Fluoride)
Kroll’s Reagent (HF + HNO₃)
Property | This compound | Kroll’s Reagent |
---|---|---|
Composition | Pyridine-HF | HF + HNO₃ (e.g., 1:3 ratio) |
Reactivity | Moderate | Highly oxidizing |
Applications | Organic synthesis | Titanium dissolution, metal refining |
Safety | Moderate | Extreme corrosivity; releases toxic NOₓ gases |
Biological Activity
Pyridine hydrofluoride (HF-Pyridine), a compound formed from pyridine and hydrogen fluoride, exhibits significant biological activity, particularly in the synthesis of fluorinated compounds relevant to medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in drug development.
Overview of this compound
This compound is primarily recognized for its role as a fluorinating agent. Its ability to introduce fluorine into organic molecules alters their chemical and biological properties, enhancing their efficacy in various applications, particularly in pharmaceuticals .
The biological activity of this compound is largely attributed to its fluorination capabilities. It interacts with biomolecules through:
- Fluorination Reactions : The introduction of fluorine atoms into organic compounds can modify their structure and function, impacting their biological activity.
- Target Interactions : HF-Pyridine binds to enzymes and proteins, potentially leading to inhibition or activation of these biomolecules.
Applications in Drug Development
This compound is instrumental in synthesizing biologically active fluorinated compounds. These compounds are crucial for developing drugs with enhanced metabolic stability and bioavailability. Notable applications include:
- Antimicrobial Agents : Pyridine derivatives have demonstrated significant antimicrobial properties against various pathogens, including resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli.
- Antiviral Compounds : Research indicates that pyridine-based compounds exhibit antiviral activities, particularly against viruses like SARS-CoV-2 .
- Antitumor Activities : Some pyridine derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation .
Antimicrobial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives synthesized using this compound. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like linezolid. For instance:
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
48a | S. aureus | 56 ± 0.5 |
48b | E. coli | 55 ± 0.5 |
These findings suggest that modifications on the pyridine scaffold can enhance antibacterial properties significantly .
Antiviral Activity
In the context of the COVID-19 pandemic, research focused on the antiviral potential of pyridine derivatives. Compounds containing the pyridine nucleus demonstrated effective inhibition of viral replication, highlighting their potential as therapeutic agents against viral infections .
This compound's biochemical properties include:
- Stability : It remains stable up to 50°C, which is crucial for maintaining its reactivity during synthesis.
- Reactivity : It participates in various reactions, including substitution and oxidation reactions, making it versatile for synthetic applications.
Q & A
Q. Basic: What synthetic protocols and characterization techniques are recommended for laboratory-scale preparation of pyridine hydrofluoride?
Answer:
this compound (C₅H₅N·HF) is typically synthesized by reacting anhydrous pyridine with hydrogen fluoride (HF) under controlled conditions. Key steps include:
- Synthesis : Conduct reactions in anhydrous environments using inert materials (e.g., PTFE-lined reactors) to prevent HF corrosion. Stoichiometric ratios (e.g., 1:1 molar ratio of pyridine:HF) should be validated via titration .
- Characterization : Use ¹H/¹³C NMR to confirm the absence of free pyridine or HF residues. Infrared (IR) spectroscopy can identify N-H/F-H bonding patterns. Quantitative analysis of HF content requires ion-selective electrodes or potentiometric titration .
- Safety : Ensure rigorous HF neutralization protocols (e.g., calcium gluconate gel for spills) and conduct reactions in fume hoods with HF-specific detectors .
Q. Advanced: How can discrepancies in reported toxicity profiles of this compound be systematically resolved?
Answer:
Contradictions in toxicity data often arise from variations in experimental models, exposure durations, or analytical methodologies. To address this:
- Meta-Analysis : Conduct a systematic review using standardized data extraction forms (e.g., categorizing studies by exposure route, concentration, and model organism) .
- Method Validation : Cross-validate findings using multiple analytical techniques (e.g., fluorometric assays for fluoride ion release vs. gas chromatography for volatile byproducts) .
- Biomarker Correlation : Compare biomarkers of exposure (e.g., urinary fluoride levels) with mechanistic studies (e.g., in vitro cytotoxicity assays on epithelial cells) to identify dose-response thresholds .
Q. Advanced: What computational approaches are suitable for elucidating the interaction mechanisms of this compound with metallic surfaces?
Answer:
Density Functional Theory (DFT) simulations are widely used to study adsorption kinetics and corrosion inhibition mechanisms:
- Modeling : Construct metal clusters (e.g., Fe or Al) and optimize this compound’s molecular geometry using software like Gaussian or VASP. Analyze charge transfer via Mulliken population analysis .
- Interaction Sites : Identify electron-rich regions (e.g., pyridine’s nitrogen atom) responsible for donor-acceptor interactions with metal d-orbitals. Validate with experimental polarization resistance data .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess stability under varying pH/temperature conditions, correlating with electrochemical impedance spectroscopy (EIS) results .
Q. Basic: Which physicochemical properties of this compound are critical for designing solvent-mediated reactions?
Answer:
Key properties include:
- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but immiscible with hydrocarbons. Solubility profiles should be verified via gravimetric analysis under inert atmospheres .
- Thermal Stability : Decomposition above 150°C releases HF gas. Thermogravimetric analysis (TGA) is recommended for reaction temperature optimization .
- H-bonding Capacity : Pyridine’s Lewis basicity enhances HF’s acidity, making it a potent fluorinating agent. Titration with KOH can quantify acid strength .
Q. Advanced: How to design experiments for evaluating this compound’s catalytic efficiency in Friedel-Crafts alkylation?
Answer:
Adopt the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : Select aromatic substrates (e.g., toluene) with varying electron densities.
- Intervention : Optimize catalyst loading (0.5–5 mol%) and reaction time (1–24 hrs) under reflux conditions.
- Comparison : Benchmark against traditional catalysts (e.g., AlCl₃) using GC-MS for yield quantification.
- Outcome : Calculate turnover frequency (TOF) and assess regioselectivity via ¹H NMR .
Q. Basic: What spectroscopic methods are optimal for monitoring this compound’s stability under humid conditions?
Answer:
- ¹⁹F NMR : Track HF dissociation by observing chemical shifts of free fluoride ions (δ −120 to −150 ppm) .
- Raman Spectroscopy : Detect hydrolysis products (e.g., pyridinium fluoride hydrates) via O-H stretching bands (~3400 cm⁻¹) .
- Karl Fischer Titration : Quantify water content to establish critical humidity thresholds for storage .
Q. Advanced: What methodologies are recommended for assessing environmental degradation pathways of this compound?
Answer:
- Photolysis Studies : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and monitor fluoride release via ion chromatography .
- Soil Sorption Experiments : Use batch equilibration methods with varying soil pH (4–9) to measure partition coefficients (Kd) .
- Microbial Degradation : Incubate with Pseudomonas spp. and quantify metabolite formation (e.g., pyridine-2-carboxylic acid) via LC-MS .
Q. Advanced: How can researchers validate the reproducibility of this compound’s fluorination efficiency across laboratories?
Answer:
- Interlaboratory Studies : Distribute standardized reaction kits (substrate, catalyst, solvent) and use statistical tools (e.g., ANOVA) to compare yields .
- Protocol Harmonization : Publish detailed SOPs for reaction setup, including inert gas purging and moisture control .
- Blind Testing : Engage third-party labs to replicate key experiments (e.g., benzaldehyde fluorination) and report RSD values .
Properties
IUPAC Name |
pyridine;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJQCWNZGRKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32001-55-1, 62778-11-4, 110-86-1 (Parent) | |
Record name | Pyridine, hydrofluoride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, hydrofluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3067653 | |
Record name | Pyridinium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32001-55-1, 62778-11-4 | |
Record name | Pyridine, hydrofluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, hydrofluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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